molecular formula C12H11ClN2O2 B8435485 1-(5-Chloro-2-nitro-phenyl)-2,5-dimethyl-1H-pyrrole

1-(5-Chloro-2-nitro-phenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B8435485
M. Wt: 250.68 g/mol
InChI Key: BRPFGWCCSBQMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-nitro-phenyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-nitro-phenyl)-2,5-dimethyl-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-nitro-phenyl)-2,5-dimethyl-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

1-(5-chloro-2-nitrophenyl)-2,5-dimethylpyrrole

InChI

InChI=1S/C12H11ClN2O2/c1-8-3-4-9(2)14(8)12-7-10(13)5-6-11(12)15(16)17/h3-7H,1-2H3

InChI Key

BRPFGWCCSBQMRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-nitrophenylamine (200 mg, 1.15 mmol) and hexane-2,5-dione (326 μL, 2.78 mmol) in THF (3 mL) was added 1 drop of conc H2SO4. Toluene (3 mL) was then added and the reaction was allowed to stir at 120° C. overnight. At this time the reaction was diluted with CH2Cl2 (50 mL), washed with H2O (2×25 mL), dried (Na2SO4) and concentrated in vacuo. Purification by preparative thin layer chromatography (50% EtOAc-hexane) afforded 73 mg (25%) of the title compound as a tan solid. 1H-NMR (CDCl3; 400 MHz): δ 7.96 (d, 1H, J=8.7 Hz), 7.59-7.54 (m, 1H), 7.39 (d, 1H, J=2.0 Hz), 5.92 (s, 2H), 1.97 (s, 6H);
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
25%

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